molecular formula C8H4F13Si B3138768 (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane CAS No. 469904-32-3

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane

Cat. No.: B3138768
CAS No.: 469904-32-3
M. Wt: 375.18 g/mol
InChI Key: VOQAYXRZKLHBCS-UHFFFAOYSA-N
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Description

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is an organosilane compound characterized by its unique fluorinated alkyl chain. This compound is known for its hydrophobic and oleophobic properties, making it valuable in various industrial applications. Its molecular formula is C8H7F13Si, and it is often used as a chemical intermediate in the synthesis of other fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane typically involves the reaction of a fluorinated alcohol with a chlorosilane. For example, 1H,1H,2H,2H-perfluorooctanol can react with trichlorosilane under anhydrous conditions to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure the purity and yield of the product. The process often includes distillation and purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Silanols and hydrogen chloride.

    Condensation: Siloxane polymers.

    Substitution: Substituted silanes.

Mechanism of Action

The mechanism of action of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane involves its ability to form strong bonds with surfaces, creating a hydrophobic and oleophobic layer. This is achieved through the formation of siloxane bonds with surface hydroxyl groups, resulting in a stable and durable coating. The fluorinated alkyl chain provides low surface energy, which contributes to its non-stick properties .

Comparison with Similar Compounds

Comparison: (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is unique due to its specific fluorinated alkyl chain length and the presence of a silane group, which allows it to form strong bonds with various surfaces. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for different applications .

Properties

InChI

InChI=1S/C8H4F13Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQAYXRZKLHBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F13Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895240
Record name (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469904-32-3
Record name (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane
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(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane
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(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane
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(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane
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(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane
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(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane

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